![molecular formula C8H17NO6 B1220527 N-Acetyl-D-glucosaminitol CAS No. 4271-28-7](/img/structure/B1220527.png)
N-Acetyl-D-glucosaminitol
Overview
Description
N-Acetyl-D-glucosaminitol is a 2-deoxyhexitol derivative where the 2-hydroxy substituent of D-glucitol is replaced by an acetamido group . This compound is known for its role in various biological and chemical processes, making it a subject of interest in multiple scientific fields.
Mechanism of Action
Target of Action
N-Acetyl-D-glucosaminitol, a reduced analog of N-Acetyl-D-Glucosamine , is primarily involved in bacterial selective media . It differentiates bacteria based on metabolic characteristics .
Mode of Action
It is known that the compound plays a significant role in glycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extracellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine . The glucosamine-containing glycosaminoglycan hyaluronic acid is vital for the function of articular cartilage .
Biochemical Pathways
This compound is involved in the biosynthesis of glucosamine derivatives found in hyaluronic acid, keratan sulfate, and heparan sulfate . These glucosamine derivatives are fundamental components of aggrecan found in articular cartilage . Aggrecan confers upon articular cartilage shock-absorbing properties .
Pharmacokinetics
It is known that the compound is used in bacterial selective media , suggesting that it may have specific absorption, distribution, metabolism, and excretion (ADME) properties that allow it to interact effectively with bacterial cells.
Result of Action
The result of this compound’s action is the differentiation of bacteria based on their metabolic characteristics . This can be useful in various applications, such as in the development of certain carbohydrate detection systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in differentiating bacteria based on metabolic characteristics may vary depending on the specific conditions of the bacterial selective media
Biochemical Analysis
Biochemical Properties
N-Acetyl-D-glucosaminitol plays a crucial role in biochemical reactions, particularly in bacterial selective media where it differentiates bacteria based on metabolic characteristics . It interacts with various enzymes and proteins, including N-acetyl-β-d-glucosaminidase, which hydrolyzes terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and glycoproteins . This interaction is essential for the degradation of oligosaccharides and the regulation of metabolic pathways involving amino sugars.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to regulate cellular responses to hormones such as insulin, initiate protective responses to stress, and modulate a cell’s capacity to grow and divide . Additionally, it affects the intracellular concentration of nitrogen-containing compounds, impacting the metabolism of amino acids, purines, and pyrimidines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is involved in the hydrolysis of terminal non-reducing N-acetyl-β-glucosamine residues in chitin molecules and glycoproteins by N-acetyl-β-d-glucosaminidase . This process is crucial for the breakdown of oligosaccharides and the regulation of glycoprotein metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, increased levels of N-acetyl-D-glucosamine in serum have been associated with insulin resistance and weight gain in rodents . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that oral supplements of N-acetyl-D-glucosamine can increase insulin resistance and weight gain in rodents . Additionally, high doses of the compound may lead to toxic or adverse effects, emphasizing the need for careful dosage management in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the salla disease/infantile sialic acid storage disease pathway . It interacts with enzymes such as N-acetylglucosamine-6-phosphate deacetylase, which converts N-acetyl-D-glucosamine to D-glucosamine and acetate . These interactions are essential for the regulation of metabolic flux and the maintenance of metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In rat liver lysosomes, the uptake of N-acetyl-D-glucosamine and N-acetyl-D-galactosamine is mediated by a highly specific transport system . This system ensures the efficient recycling and utilization of these sugars within the cell.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. For example, the initial step of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase-mediated O-glycosylation occurs in the cis Golgi apparatus . This localization is crucial for the proper functioning of glycosylation processes and the regulation of protein modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosaminitol can be synthesized through the acetylation of D-glucosamine. The process typically involves the reaction of D-glucosamine with acetic anhydride in the presence of a base such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective acetylation of the amino group.
Industrial Production Methods: Industrial production of this compound often involves the microbial fermentation of chitin, a polymer extracted from crab and shrimp shells . The chitin is hydrolyzed using concentrated hydrochloric acid, followed by acetylation with acetic anhydride to produce this compound .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-glucosaminitol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anti-Inflammatory Applications
N-Acetyl-D-glucosaminitol exhibits notable anti-inflammatory properties, making it valuable in treating joint disorders and inflammatory diseases.
- Clinical Trials for Joint Disorders : Numerous clinical trials have investigated the efficacy of N-acetyl-D-glucosamine in patients with conditions such as osteoarthritis and rheumatoid arthritis. Research indicates that it can reduce inflammation and improve joint function by modulating immune responses and enhancing cell membrane permeability .
- COVID-19 Treatment : A recent observational study highlighted the potential of N-acetyl-D-glucosamine in improving clinical outcomes for hospitalized COVID-19 patients. The study found that patients receiving this compound had reduced lengths of hospital stay and lower ICU admission rates, suggesting its role as an adjunctive therapy in managing acute inflammatory responses associated with viral infections .
Cancer Therapeutics
This compound has also shown promise in cancer research, particularly in breast cancer treatment.
- Inhibition of Breast Cancer Cells : A study employing machine learning methods demonstrated that this compound administration led to increased apoptosis in breast cancer cell lines. In vivo experiments using xenograft models further confirmed its efficacy in reducing tumor growth .
Neurological Applications
The compound's potential extends to neurological disorders, particularly multiple sclerosis.
- Multiple Sclerosis : Recent research indicated that this compound could reduce markers of neuroinflammation and promote myelin repair in patients with multiple sclerosis. In a clinical trial, approximately 30% of participants exhibited improved neurological function after treatment with this compound . This suggests a novel therapeutic avenue for managing chronic neuroinflammatory conditions.
Industrial and Biotechnological Uses
Beyond therapeutic applications, this compound has industrial relevance.
- Biochemical Applications : It serves as a selective medium component for differentiating bacteria based on metabolic characteristics. Its high purity makes it suitable for use in carbohydrate detection systems, enhancing the specificity of biochemical assays .
Summary Table of Applications
Comparison with Similar Compounds
N-Acetylglucosamine: A closely related compound with similar biological functions but differs in its structural configuration.
N-Acetylgalactosamine: Another similar compound involved in glycosylation processes but with distinct biological roles.
Uniqueness: N-Acetyl-D-glucosaminitol is unique due to its specific structural configuration, which allows it to participate in unique biochemical pathways and reactions. Its role in the synthesis of glycosaminoglycans and its potential therapeutic applications set it apart from other similar compounds .
Biological Activity
N-Acetyl-D-glucosaminitol (NAG) is a derivative of N-acetyl-D-glucosamine, a naturally occurring amino sugar that has garnered attention for its biological activities, particularly in inflammation, cancer, and bacterial resistance. This article reviews the current understanding of NAG's biological activity, supported by recent studies and clinical trials.
1. Anti-Inflammatory Properties
NAG has demonstrated significant anti-inflammatory effects in various studies. A notable study synthesized two new derivatives of N-acetyl-D-glucosamine and evaluated their anti-inflammatory activities in mouse models. The results indicated that one of the derivatives (BNAG1) significantly inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α, as well as leukocyte migration in response to lipopolysaccharide (LPS) challenges . This suggests that NAG and its derivatives could be potential therapeutic agents for treating inflammation-related diseases.
2. Neurological Benefits
3. Anticancer Activity
NAG's role in cancer treatment has been explored through various studies. A machine learning approach was utilized to assess its effects on breast cancer cell lines (MCF-7 and 4T1). The results showed that NAG administration led to increased apoptosis and Fas expression in these cells, indicating its potential as an anti-tumor agent. Moreover, in vivo studies demonstrated significant reductions in tumor size and angiogenesis when administered to xenograft mouse models .
4. Bacterial Resistance
In microbiological studies, NAG has been identified as a potent agent for re-sensitizing antibiotic-tolerant bacteria. It was shown to enhance the efficacy of β-lactam antibiotics by triggering peptidoglycan biosynthesis through the formation of UDP-N-acetyl-D-glucosamine. This mechanism underscores NAG's potential utility in treating hard-to-treat bacterial infections .
5. Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Properties
IUPAC Name |
N-[(2S,3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h5-8,10-11,13-15H,2-3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAICOVNOFPYLS-LXGUWJNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CO)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30664-10-9 (trimer) | |
Record name | N-Acetylglucosaminitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40962638, DTXSID901045941 | |
Record name | N-Acetylglucosaminitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N‐[(2S,3R,4S,5R)‐1,3,4,5,6‐Pentahydroxyhexan‐2‐yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-28-7 | |
Record name | N-Acetylglucosaminitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4271-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylglucosaminitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylglucosaminitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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